4-[Methyl(propyl)amino]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, methylpropylamine) with 4-formylbenzene (also known as p-formylbenzene or 4-benzaldehyde) in a nucleophilic addition reaction . This would form an imine intermediate, which could then be reduced to the final product .Molecular Structure Analysis
The molecular structure of 4-[Methyl(propyl)amino]benzaldehyde would consist of a benzene ring with an aldehyde functional group (-CHO) at the 4-position and a methyl(propyl)amino group (-N(CH3)(C3H7)) also attached to the benzene ring .Chemical Reactions Analysis
As an aromatic aldehyde, this compound would be expected to undergo reactions typical of these types of compounds. This includes electrophilic aromatic substitution reactions and reactions with primary amines to form imines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For example, 4-methylbenzaldehyde is a colorless liquid . The presence of the aldehyde and amino groups in this compound would likely make it a polar compound.Scientific Research Applications
Chemical Synthesis and Characterization
4-[Methyl(propyl)amino]benzaldehyde and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, studies have shown that benzaldehyde derivatives, including 4-methyl benzaldehyde, are effective as protecting groups in the preparation of specific glucose derivatives like 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-glucopyranose (Cui Yun-qi, 2010). Additionally, benzaldehyde is used in the synthesis of new Schiff base compounds derived from 4-amino benzoic acid, which have been studied for their biological activity (M. Radi et al., 2019).
Aggregation-Induced Emission
A study by Kurita et al. (2013) explored the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde due to aggregation-induced emission. This material exhibited changes in fluorescence when subjected to stirring and heating, indicating its potential use in fluorescent materials and sensors (Motoki Kurita et al., 2013).
Pharmaceutical Research
In pharmaceutical research, benzaldehyde derivatives are used as intermediates in synthesizing biologically active compounds. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involving 4-(4-methylbenzoxy)benzaldehyde has been researched for their antioxidant activities (H. Yüksek et al., 2015).
Catalysis and Organic Reactions
This compound derivatives are also significant in catalysis. For example, they are used in asymmetric reactions involving dimethylzinc and benzaldehyde, where the reaction proceeds via a mixed-ligand complex, offering insights into the origins of enantioselectivity in such reactions (M. Yamakawa, R. Noyori, 1999).
Mechanism of Action
Target of Action
The primary target of 4-[Methyl(propyl)amino]benzaldehyde is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) . This enzyme is part of the classic/canonical menaquinone (MK) biosynthetic pathway, which is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is likely involved in the menaquinone biosynthetic pathway, specifically targeting the MenA enzyme . Menaquinone, an important carrier molecule within the mycobacterial electron transport chain (ETC), is synthesized de novo by a cluster of enzymes known as the classic/canonical MK biosynthetic pathway .
Pharmacokinetics
The compound’s interaction with mena and its role in the mk biosynthetic pathway suggest that it may have significant bioavailability .
Result of Action
The inhibition of MenA by this compound could potentially disrupt the MK biosynthetic pathway, affecting the survival of Mtb . This could lead to the development of new therapeutic strategies for TB.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the rate of electrophilic aromatic substitution reactions can be affected by the pH of the environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-[Methyl(propyl)amino]benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative reactions, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The interaction between this compound and these enzymes can influence the rate of oxidation and the overall metabolic pathway of the compound .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it may inhibit the activity of aldehyde dehydrogenases by binding to the active site, thereby preventing the oxidation of aldehydes. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The degradation products of the compound may also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing detoxification pathways and reducing oxidative stress. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases and cytochrome P450 oxidases, which play a role in its oxidation and subsequent conversion to carboxylic acids. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on metabolic processes .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in metabolic processes. This subcellular localization is crucial for understanding the precise mechanisms of action of this compound .
Properties
IUPAC Name |
4-[methyl(propyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDXNZZRGUITHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298758 | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-18-8 | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylpropylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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